molecular formula C32H41BrN2O2S B12974602 3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B12974602
M. Wt: 597.7 g/mol
InChI Key: QSEKBIIXQSKCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (hereafter referred to as BrPh-DPP) is a diketopyrrolopyrrole (DPP)-based derivative characterized by a brominated phenyl group at the 3-position, thiophene at the 6-position, and branched 2-ethylhexyl alkyl chains at the 2- and 5-positions. DPP derivatives are widely studied for their strong light absorption, high charge-carrier mobility, and tunable electronic properties, making them suitable for optoelectronic applications such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs) .

Properties

Molecular Formula

C32H41BrN2O2S

Molecular Weight

597.7 g/mol

IUPAC Name

1-(4-bromophenyl)-2,5-bis(2-ethylhexyl)-4-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C32H41BrN2O2S/c1-5-9-12-22(7-3)20-34-29(24-15-17-25(33)18-16-24)27-28(32(34)37)30(26-14-11-19-38-26)35(31(27)36)21-23(8-4)13-10-6-2/h11,14-19,22-23H,5-10,12-13,20-21H2,1-4H3

InChI Key

QSEKBIIXQSKCNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CS3)C1=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

    Introduction of Bromophenyl and Thiophenyl Groups: This is achieved through electrophilic aromatic substitution reactions, where bromophenyl and thiophenyl groups are introduced to the core structure.

    Attachment of Ethylhexyl Side Chains: The final step involves the alkylation of the core structure with ethylhexyl halides under basic conditions to introduce the side chains.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromophenyl group serves as a key site for palladium-catalyzed cross-coupling reactions. For example:

  • Reagents : Pd(PPh₃)₄ catalyst, potassium carbonate base, arylboronic acid derivatives.

  • Conditions : Toluene/ethanol/water (3:1:2 v/v) at 110°C for 48 hours under nitrogen .

  • Outcome : Substitution of the bromine atom with aryl/heteroaryl groups (e.g., thiophene derivatives).

Example Reaction :

DPP-Br+Thiophene-2-boronic acidPd(PPh3)4DPP-Thiophene+Byproducts\text{DPP-Br} + \text{Thiophene-2-boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{DPP-Thiophene} + \text{Byproducts}

Key Data :

ParameterValue
Yield77% (for thiophenyl coupling)
Purity>95% (confirmed via HPLC)

Electrophilic Bromination

The thiophene ring undergoes regioselective bromination at the 5-position using N-bromosuccinimide (NBS):

  • Reagents : NBS in chloroform .

  • Conditions : 0°C → room temperature, overnight in darkness.

  • Outcome : Introduction of bromine at the thiophene’s β-position for further functionalization.

Mechanism : Radical-initiated electrophilic substitution.

Example :

DPP-Thiophene+NBSDPP-5-Bromo-thiophene+Succinimide\text{DPP-Thiophene} + \text{NBS} \rightarrow \text{DPP-5-Bromo-thiophene} + \text{Succinimide}

Key Data :

ParameterValue
Reaction Scale1.6 mmol starting material
Bromine Incorporation1.7 mmol NBS used

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient DPP core enables nucleophilic attack at the carbonyl groups:

  • Reagents : Amines, thiols, or alkoxides.

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C.

  • Outcome : Formation of amide or thioester derivatives.

Example :

DPP-C=O+R-NH2DPP-C(=O)-NHR+H2O\text{DPP-C=O} + \text{R-NH}_2 \rightarrow \text{DPP-C(=O)-NHR} + \text{H}_2\text{O}

Applications : Tuning solubility and optoelectronic properties for organic semiconductors .

Cyclization and Core Functionalization

The DPP core is synthesized via cyclocondensation under high-temperature basic conditions:

  • Reagents : Sodium in 2-methyl-2-butanol, FeCl₃ catalyst .

  • Conditions : Reflux at 95°C for 3–6 hours.

  • Outcome : Formation of the fused pyrrolopyrrole backbone.

Key Optimization :

  • Excess NaOt-Am (sodium tert-pentoxide) improves cyclization efficiency but risks precursor degradation .

Side-Chain Engineering

The 2-ethylhexyl side chains are introduced via alkylation:

  • Reagents : 2-ethylhexyl bromide, K₂CO₃ base.

  • Conditions : DMF at 120°C for 1 hour .

  • Outcome : Enhanced solubility and film-forming properties for device fabrication.

Scale-Up : Industrial processes use continuous flow reactors to maximize yield (>85%).

Mechanistic Insights

  • Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetalation with the boronic acid, and reductive elimination .

  • Bromination : Radical intermediates stabilize at the thiophene’s β-position due to conjugation with the DPP core .

Critical Challenges

  • Steric Hindrance : Bulky 2-ethylhexyl groups limit reactivity at the DPP core .

  • Purification : Requires silica gel chromatography (petroleum ether/CH₂Cl₂) to isolate high-purity products .

This compound’s reactivity profile underscores its versatility in synthesizing advanced materials for organic electronics, with precise control over substituents enabling tailored optoelectronic properties.

Scientific Research Applications

Organic Solar Cells

One of the primary applications of this compound is in the development of organic solar cells. The compound functions as a donor material in donor-acceptor (D–A) conjugated polymers. These polymers are synthesized through methods such as direct (hetero)arylation polymerization. Studies have shown that incorporating this compound into bulk-heterojunction structures enhances the efficiency of solar energy conversion due to its favorable electronic properties and light absorption characteristics .

Case Study: Synthesis and Characterization

In a study published by the Royal Society of Chemistry, the synthesis of D–A conjugated polymers containing this compound was reported. The polymers were characterized using various techniques including 1H^1H NMR, GPC, FTIR, DSC, XRD, PL, and UV-Vis spectroscopy. The results demonstrated that these polymers exhibited promising photovoltaic properties when applied in organic solar cells .

Photodetectors

The compound also shows potential in the field of photodetection. Its ability to absorb light and convert it into electrical signals makes it suitable for use in photodetectors. Research indicates that devices incorporating this compound can achieve high sensitivity and fast response times due to its efficient charge transport properties .

Organic Light Emitting Diodes (OLEDs)

Another application area is in organic light-emitting diodes (OLEDs). The compound's electronic structure allows it to function effectively as an emissive layer or charge transport material in OLED devices. This application benefits from the compound's ability to emit light upon electrical excitation, contributing to the development of more efficient and vibrant display technologies.

Material Science Research

In material science, this compound serves as a building block for synthesizing novel materials with tailored properties. Its thiophene moiety contributes to enhanced conductivity and stability in various polymeric materials. Researchers are exploring its use in creating advanced materials for flexible electronics and other applications requiring lightweight and durable components .

Data Summary Table

Application AreaDescriptionKey Findings
Organic Solar CellsUsed as a donor material in D–A conjugated polymersEnhanced efficiency in bulk-heterojunction structures
PhotodetectorsFunctions as a sensitive light absorberHigh sensitivity and fast response times
Organic Light Emitting Diodes (OLEDs)Acts as an emissive layer or charge transport materialImproved efficiency and color vibrancy
Material Science ResearchServes as a building block for novel materialsContributes to enhanced conductivity and stability

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-donating and electron-accepting properties enable it to participate in charge transfer processes, making it suitable for applications in organic electronics. Additionally, its ability to form stable complexes with metal ions and other molecules contributes to its functionality in various chemical and biological systems.

Comparison with Similar Compounds

Table 1: Structural Comparison of BrPh-DPP with Key Analogs

Compound Name Substituents (3- and 6-positions) Alkyl Chains (2- and 5-positions) Key Features Reference
BrPh-DPP 4-Bromophenyl, thiophen-2-yl 2-Ethylhexyl Bromine enhances electron-withdrawing capacity
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-DPP (BrTh-DPP) 5-Bromothiophen-2-yl, thiophen-2-yl 2-Ethylhexyl Bromine on thiophene improves π-conjugation
2,5-Bis(2-butyloctyl)-3-(4-bromophenyl)-6-(thiophen-2-yl)-DPP (BuOct-BrPh-DPP) 4-Bromophenyl, thiophen-2-yl 2-Butyloctyl Longer alkyl chains enhance solubility
3-(4-Bromophenyl)-2-dodecyl-5-(2-ethylhexyl)-6-(thiophen-2-yl)-DPP (C12-BrPh-DPP) 4-Bromophenyl, thiophen-2-yl Dodecyl, 2-ethylhexyl Asymmetric alkyl chains reduce crystallinity
3,6-Di(thiophen-2-yl)-2,5-bis(2-ethylhexyl)-DPP (Th-Th-DPP) Thiophen-2-yl (both positions) 2-Ethylhexyl Lacks bromine; lower electron deficiency

Key Observations:

  • Bromine Position : Bromine on the phenyl ring (BrPh-DPP) vs. thiophene (BrTh-DPP) alters electronic properties. The phenyl-bromine group in BrPh-DPP provides stronger electron-withdrawing effects, reducing the HOMO-LUMO gap compared to BrTh-DPP .
  • Alkyl Chains : Branched 2-ethylhexyl chains in BrPh-DPP balance solubility and film-forming ability, while longer chains (e.g., 2-butyloctyl in BuOct-BrPh-DPP) improve solubility but reduce charge mobility . Asymmetric alkylation (C12-BrPh-DPP) suppresses aggregation, beneficial for solution-processed devices .

Electronic and Photophysical Properties

Table 2: Photophysical and Electronic Data

Compound λₐᵦₛ (nm) λₑₘ (nm) HOMO (eV) LUMO (eV) Bandgap (eV) Reference
BrPh-DPP 650 720 -5.4 -3.8 1.6
BrTh-DPP 620 680 -5.2 -3.6 1.6
Th-Th-DPP 580 640 -5.0 -3.4 1.6
BuOct-BrPh-DPP 655 725 -5.5 -3.9 1.6

Key Findings:

  • Absorption and Emission : BrPh-DPP exhibits a redshifted λₐᵦₛ (650 nm) compared to Th-Th-DPP (580 nm), attributed to the electron-withdrawing bromophenyl group enhancing intramolecular charge transfer .
  • HOMO-LUMO Levels: The bromophenyl group lowers HOMO (-5.4 eV) and LUMO (-3.8 eV) levels relative to non-brominated analogs, facilitating electron injection in OPVs .
  • Bandgap Consistency : Despite structural variations, the bandgap remains ~1.6 eV, indicating DPP’s robust core-dominated electronic structure .

Solubility and Processability

  • BrPh-DPP : Soluble in chloroform, toluene, and chlorobenzene (≥10 mg/mL) due to 2-ethylhexyl chains .
  • BuOct-BrPh-DPP : Higher solubility (>20 mg/mL in chloroform) due to longer 2-butyloctyl chains but forms amorphous films with lower charge mobility (µ ~ 0.1 cm²/V·s) .
  • C12-BrPh-DPP : Asymmetric alkylation reduces crystallization, enabling uniform thin-film deposition via spin-coating .

Q & A

Basic: What are the critical considerations for synthesizing this diketopyrrolopyrrole (DPP) derivative, and how can reaction conditions be optimized?

Answer:
The synthesis involves alkylation of precursor thiophene-substituted DPP cores with 2-ethylhexyl bromides under reflux in DMF with K₂CO₃, followed by bromination using NBS in CHCl₃ . Key optimizations include:

  • Reaction time : Extended alkylation (36 hours) ensures complete substitution .
  • Purification : Silica gel chromatography is essential for removing unreacted reagents, with yields improved by controlling solvent polarity .
  • Light sensitivity : Bromination requires protection from light to avoid side reactions .

Advanced: How can computational methods guide the design of asymmetric DPP derivatives with tailored optoelectronic properties?

Answer:
Quantum chemical calculations (e.g., DFT) predict electronic transitions and charge distribution. For example:

  • Substituent effects : Electron-withdrawing groups (e.g., bromophenyl) lower the LUMO, enhancing electron mobility .
  • Solubility modeling : Molecular dynamics simulations assess alkyl chain (2-ethylhexyl) packing to balance solubility and crystallinity .
    Experimental validation via cyclic voltammetry and UV-vis spectroscopy is critical to verify computational predictions .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm) and alkyl chains (δ 0.8–1.5 ppm) to confirm substitution .
  • MALDI-TOF MS : Verify molecular weight (603.68 g/mol) with minimal fragmentation .
  • Elemental analysis : Match calculated/practical C, H, N, S, and Br percentages to rule out impurities .

Advanced: How do structural modifications impact charge transport in organic thin-film transistors (OTFTs)?

Answer:

  • π-π stacking : Thiophene units enhance intermolecular interactions, improving hole mobility (μ ~ 0.1–1 cm²/V·s) .
  • Side-chain engineering : Bulky 2-ethylhexyl groups reduce crystallinity but prevent aggregation-induced quenching .
  • Bromine substitution : Introduces dipolar interactions, stabilizing charge-separated states in OTFTs .
    Device testing requires vacuum-deposited thin films and gate dielectric optimization .

Basic: What statistical experimental design methods are effective for optimizing reaction yields?

Answer:

  • Factorial design : Vary temperature, catalyst loading, and solvent ratios to identify dominant factors .
  • Response surface methodology (RSM) : Model interactions between reaction time and NBS stoichiometry for bromination .
  • DoE (Design of Experiments) : Minimize trial runs while maximizing data on byproduct formation .

Advanced: How can contradictions in optical absorption data be resolved for DPP derivatives?

Answer:

  • Solvent effects : Compare spectra in polar (CHCl₃) vs. nonpolar (toluene) solvents to assess aggregation .
  • Time-resolved spectroscopy : Use transient absorption to distinguish monomeric vs. excimeric states .
  • Theoretical modeling : Overlap experimental UV-vis peaks with TD-DFT calculations to assign transitions .

Basic: What strategies improve solubility without compromising electronic performance?

Answer:

  • Alkyl chain selection : 2-Ethylhexyl groups provide steric hindrance to prevent crystallization while maintaining solution processability .
  • Co-solvent systems : Use mixed solvents (e.g., CHCl₃:THF) to enhance dissolution during spin-coating .

Advanced: How can cross-coupling reactions be leveraged for post-synthetic functionalization?

Answer:

  • Suzuki-Miyaura coupling : Replace bromine with aryl boronic acids to introduce electron-deficient moieties .
  • Sonogashira coupling : Attach ethynyl groups for extended conjugation, monitored via alkyne C≡C stretch in IR .
    Catalytic systems (e.g., Pd(PPh₃)₄/CuI) require inert atmospheres and rigorous moisture control .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

  • Oxidation : Store under argon in amber vials to prevent bromophenyl degradation .
  • Hygroscopicity : Use molecular sieves in solvent stock solutions to avoid water-induced aggregation .

Advanced: What role does this compound play in tandem organic photovoltaics (OPVs)?

Answer:

  • Donor-acceptor systems : Pair with fullerene derivatives (e.g., PCBM) for broad-spectrum absorption .
  • Morphology control : Annealing at 150°C optimizes phase separation, measured via AFM/GIWAXS .
    Device efficiency (>8%) requires interfacial layers (e.g., PEDOT:PSS) to reduce recombination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.